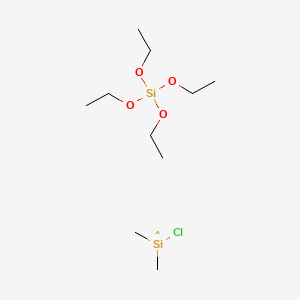
Hydride Q resin
Overview
Description
Hydride Q resin is a type of silicone resin that contains reactive hydride groups. These resins are known for their unique properties, such as high thermal stability, chemical resistance, and the ability to form cross-linked networks. Hydride Q resins are widely used in various industrial applications, including adhesives, coatings, and sealants .
Mechanism of Action
Target of Action
Hydride Q Resin, also known as this compound with a viscosity of 6-8 cSt, is primarily used as a surface treating agent for organic silicon pressure-sensitive adhesive, mobile keypads, and epoxy adhesives . It is also used for reinforced-filling in RTV rubber, HTV rubber, addition type liquid silicone rubber, heat-vulcanizing silicone rubber, silicone rubber compounds, and shell-less encapsulation of semiconductor components .
Mode of Action
This compound is involved in hydride-abstracting reactions, which have emerged as extremely effective methods for oxidative bond-forming processes due to their mild reaction conditions and high chemoselectivity . These reactions predominantly focus on the mechanism, reaction development, natural product synthesis applications, approaches to catalysis, and use in enantioselective processes for hydride abstractions by quinone, oxoammonium ion, and carbocation oxidants .
Biochemical Pathways
The biochemical pathways affected by this compound involve transfer hydrogenation catalysis by metal complexes, which involves the transfer of hydride from a donor to an acceptor substrate via a metal-hydride intermediate . This reaction is well known in synthetic organic chemistry for the reduction of C=C, ketones, and imines in non-aqueous media in the presence of metal complexes .
Pharmacokinetics
It’s important to note that the compound’s physical properties, such as its density (094 g/mL) and viscosity (6-8 cSt at 25°C), may influence its bioavailability .
Result of Action
The result of this compound’s action is the reduction of the target substrates, leading to the formation of new bonds. This can be particularly useful in the context of organic synthesis, where the compound can facilitate the formation of new chemical structures .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Hydride Q resin are not well-studied. It is known that this compound can interact with various biomolecules in its applications. For instance, in the context of adhesive applications, this compound may interact with proteins and other biomolecules present on the surface of cells or tissues, thereby influencing the adhesive properties of the material .
Cellular Effects
The cellular effects of this compound are not well-documented. Given its use in various applications, it is likely that this compound may influence cell function in some way. For example, in the context of adhesive applications, this compound may influence cell adhesion and migration by modifying the properties of the extracellular matrix .
Molecular Mechanism
It is known that this compound can undergo various chemical reactions, including hydrosilylation, dehydrogenative coupling, and hydride transfer . These reactions may influence the interactions of this compound with various biomolecules, potentially affecting gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound can undergo various chemical reactions, which may influence its stability and degradation over time
Metabolic Pathways
It is known that this compound can undergo various chemical reactions, which may influence its interactions with enzymes and other biomolecules involved in metabolic pathways
Transport and Distribution
Given its chemical properties, it is likely that this compound may interact with various transporters and binding proteins, potentially influencing its localization or accumulation within cells and tissues .
Subcellular Localization
Given its chemical properties, it is likely that this compound may be directed to specific compartments or organelles within cells, potentially influencing its activity or function .
Preparation Methods
Hydride Q resins are typically synthesized through the co-hydrolytic condensation of siloxane precursors. The process involves the reaction of silicates with trimethyl siloxy groups and hydride dimethyl siloxy groups, resulting in a silicon-based, cross-linked network with hydride groups on the surface . Industrial production methods often involve the use of dimethylchlorosilane and ethyl silicate as starting materials .
Chemical Reactions Analysis
Hydride Q resins undergo various chemical reactions, including:
Oxidation: The hydride groups can be oxidized to form silanol groups.
Reduction: The hydride groups can reduce other compounds, acting as reducing agents.
Substitution: The hydride groups can be substituted with other functional groups, such as vinyl or epoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydride Q resins have a wide range of scientific research applications:
Comparison with Similar Compounds
Hydride Q resin can be compared with other similar compounds, such as:
Vinyl Q resin: Contains reactive vinyl groups instead of hydride groups.
Epoxy-functionalized MQ resin: Contains epoxy groups, providing enhanced compatibility with epoxy matrices and improved mechanical properties.
Silicone VQ resin: Contains vinyl groups and is used in two-component siloxane systems to improve rheological properties.
This compound is unique due to its reactive hydride groups, which provide distinct advantages in terms of chemical reactivity and the ability to form cross-linked networks .
Properties
InChI |
InChI=1S/C8H20O4Si.C2H6ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-4(2)3/h5-8H2,1-4H3;1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWFOAMZZNWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)OCC.C[Si](C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26ClO4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Gelest MSDS] | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylchlorosilane, ethyl silicate hydrolysis product | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68988-57-8 | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068988578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)







![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)



